6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
CAS No.: 2549037-33-2
Cat. No.: VC11855099
Molecular Formula: C18H19N5O2
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549037-33-2 |
|---|---|
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C18H19N5O2/c1-11-17(12(2)25-21-11)18(24)23-6-5-14-9-22(10-15(14)23)16-4-3-13(7-19)8-20-16/h3-4,8,14-15H,5-6,9-10H2,1-2H3 |
| Standard InChI Key | DVOKRRCOTCDYLV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N |
| Canonical SMILES | CC1=C(C(=NO1)C)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N |
Introduction
Synthesis
The synthesis of such compounds typically involves multistep organic reactions combining heterocyclic chemistry with functional group manipulation. While specific synthetic routes for this exact compound are not directly available in the sources reviewed, general methodologies for related compounds include:
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Formation of Oxazole Derivatives:
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Oxazoles are often synthesized via cyclization reactions involving amides and α-haloketones.
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The 3,5-dimethyl substitution suggests selective alkylation during the precursor formation.
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Construction of the Bicyclic Pyrrolopyrrole Core:
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This can be achieved through intramolecular cyclization reactions using diamines and dicarbonyl compounds under acidic or catalytic conditions.
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Coupling with Pyridine Derivatives:
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The final step likely involves coupling the bicyclic intermediate with a pyridine derivative bearing a nitrile group using reagents like HATU or EDCI for amide bond formation.
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Challenges:
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Maintaining stereochemical integrity during synthesis.
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Optimizing yields for each step due to potential side reactions.
Medicinal Chemistry
Compounds with similar structures have been studied for their biological activities:
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Anticancer Activity: Pyridine derivatives with nitrile groups often exhibit cytotoxic effects against cancer cell lines by interfering with DNA or protein synthesis pathways .
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Antibacterial and Antioxidant Properties: Oxazole-containing molecules have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell walls .
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR to identify chemical shifts corresponding to functional groups.
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Mass Spectrometry (MS):
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To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy:
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To detect functional groups like nitriles (sharp peak around 2200 cm) and carbonyls (strong peak near 1700 cm).
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X-Ray Crystallography:
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For detailed three-dimensional structural analysis.
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Comparative Data Table
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- concentration of a solution resulting from a known mass of compound in a specific volume